molecular formula C13H11Cl2NO B1362798 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-67-3

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1362798
CAS No.: 347331-67-3
M. Wt: 268.13 g/mol
InChI Key: KVBRPHMQEKHDLF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrrole ring, which is further substituted with dimethyl groups and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as toluene or dichloromethane. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformation.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole: Lacks the aldehyde group, which may result in different reactivity and applications.

    1-(3,5-Dichlorophenyl)-2-methylpyrrole: Has only one methyl group on the pyrrole ring, potentially affecting its chemical properties and biological activity.

    2,5-Dimethyl-1-phenyl-3-pyrrolecarboxaldehyde: Contains a phenyl group instead of a dichlorophenyl group, which may influence its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRPHMQEKHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360527
Record name 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-67-3
Record name 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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